molecular formula C11H24N2O B2628941 Undecanohydrazide CAS No. 45135-30-6

Undecanohydrazide

Cat. No. B2628941
CAS RN: 45135-30-6
M. Wt: 200.326
InChI Key: IICGGSZGDFYYBR-UHFFFAOYSA-N
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Description

Undecanohydrazide is a chemical compound with the molecular formula C11H24N2O . It’s a derivative of undecanoic acid, where the carboxyl group (-COOH) is replaced by a hydrazide group (-CONHNH2) .


Molecular Structure Analysis

The molecular structure of Undecanohydrazide consists of 11 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Undecanohydrazide has a molecular weight of 200.321 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 345.8±11.0 °C at 760 mmHg, and a flash point of 162.9±19.3 °C . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

Drug Discovery and Development

Undecanohydrazide, like many chemical compounds, plays a role in the field of drug discovery and development. The process of discovering new drugs involves a deep understanding of molecular biology and genomic sciences. Compounds like undecanohydrazide can be used in the synthesis of new drugs or as a part of molecular frameworks that contribute to therapeutic advancements. This is an integral part of how modern medicine evolves and adapts to new challenges in healthcare (Drews, 2000).

Pharmacogenomics

Pharmacogenomics is a field where undecanohydrazide might find application. This area of research involves understanding how genes affect a person's response to drugs. This knowledge can be used to optimize drug therapy, tailoring it to the individual's genetic makeup for maximal efficacy and minimal side effects. The use of compounds like undecanohydrazide in pharmacogenomic research can lead to significant improvements in personalized medicine (Johnson et al., 2009).

Antifungal Research

Research on undecanohydrazide's potential antifungal properties is another significant area. Antifungal treatments are crucial for combating fungal infections, which can be particularly challenging to treat. The study of undecanohydrazide's effects on fungal metabolism and gene expression could lead to new therapeutic strategies for treating fungal infections (Rossi et al., 2021).

Environmental Analysis

In the field of environmental analysis, undecanohydrazide-related compounds have been used in innovative extraction methods. Techniques like liquid-phase microextraction, which involve the use of organic solvents such as 1-undecanol, are employed for determining trace amounts of pollutants like polycyclic aromatic hydrocarbons in environmental samples. This represents an important application in monitoring and maintaining environmental health (Zanjani et al., 2007).

properties

IUPAC Name

undecanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2-10,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICGGSZGDFYYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecanehydrazide

Citations

For This Compound
7
Citations
MA Quraishi, D Jamal - Bulletin of electrochemistry, 2002 - core.ac.uk
… was observed in the case of UDH (10-undecanohydrazide) indicating that UDH is the most effective corrosion inhibitoi among the studied hydrazides Similar trend was observed in …
Number of citations: 8 core.ac.uk
OS Shehata, LA Korshed, A Attia - … inhibitors, principles and …, 2018 - books.google.com
Green corrosion inhibitors are of interest because there has been an increase in environmental awareness and a change in regulations that restrict regular corrosion inhibitors due to …
Number of citations: 71 books.google.com
A Kadhim, N Betti, HA Al-Bahrani… - … Journal of Corrosion …, 2021 - researchgate.net
For a long period, there have been significant losses at high costs due to the corrosion and damage it causes in most industrial processes, especially in the oil and gas industries. …
Number of citations: 25 www.researchgate.net
AS More, T Lebarbé, L Maisonneuve, B Gadenne… - European Polymer …, 2013 - Elsevier
Fatty acid derivatives have been successfully transformed into diisocyanates via a non-phosgene and green method. The structure of these novel diisocyanates was confirmed through …
Number of citations: 166 www.sciencedirect.com
V Raj - EC Pharm Sci, 2016
Number of citations: 12
JR Salinas Martínez - 2019 - repositorioinstitucional.uabc.mx
Justificación 3 Hipótesis 4 Capítulo 2. Corrosión 5 2.1 Clasificación 6 2.1. 1 Corrosión según el tipo de mecanismo 7 2.1. 2 Corrosión según el tipo de deterioro 9 2.2 Métodos para el …
Number of citations: 0 repositorioinstitucional.uabc.mx
A Rauf, MR Banday, RH Mattoo - Acta Chimica Slovenica, 2008 - academia.edu
Fatty acids containing hetero atoms are regarded as potential antimicrobial agents. Thus eight different hydrazones 2a–d and 3a–d were synthesized from four fatty acid hydrazides …
Number of citations: 43 www.academia.edu

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